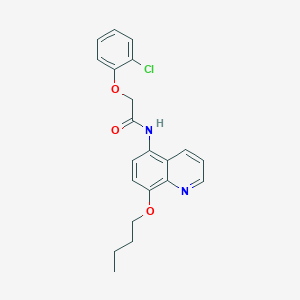![molecular formula C18H14N4O3 B11323944 2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one](/img/structure/B11323944.png)
2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Amino-1-(4-hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a quinazolinone core with a pyrrole ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[2-Amino-1-(4-Hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydrochinazolin-4-on umfasst typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Kondensation von 4-Hydroxybenzaldehyd mit einem geeigneten Amin, um eine intermediäre Schiff-Base zu bilden. Diese Zwischenverbindung wird dann mit einem geeigneten Reagenz zu einem Pyrrolring cyclisiert. Der letzte Schritt beinhaltet die Bildung des Chinazolinon-Kerns durch eine Cyclisierungsreaktion mit einem geeigneten Reagenz unter kontrollierten Bedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Durchflussreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Reinigung des Endprodukts erfolgt in der Regel durch Kristallisation oder chromatographische Verfahren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[2-Amino-1-(4-Hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydrochinazolin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um die entsprechenden Chinone zu bilden.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Natriumborhydrid können die Verbindung in ihre reduzierte Form umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Amino- und Hydroxylgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von reduzierten Aminen oder Alkoholen.
Substitution: Bildung von alkylierten oder acylierten Derivaten.
Wissenschaftliche Forschungsanwendungen
2-[2-Amino-1-(4-Hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydrochinazolin-4-on hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 2-[2-Amino-1-(4-Hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydrochinazolin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie die Aktivität bestimmter Kinasen hemmen oder mit DNA interagieren, um ihre Wirkungen auszuüben. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Ziel ab[7][7].
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-4-(4-Hydroxyphenyl)-5-propylthiazol: Teilt eine ähnliche Amino- und Hydroxyphenylstruktur, unterscheidet sich aber im Kernskelettsystem.
2-(4-Benzoylphenoxy)-1-(2-(1-Methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanon: Enthält eine Benzoylphenoxygruppe und einen Indolring, unterscheidet sich in der Gesamtstruktur und den funktionellen Gruppen.
Einzigartigkeit
2-[2-Amino-1-(4-Hydroxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydrochinazolin-4-on ist einzigartig durch seine Kombination aus Chinazolinon-Kern und Pyrrolring, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese einzigartige Struktur ermöglicht spezifische Interaktionen mit molekularen Zielstrukturen, wodurch sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen wird .
Eigenschaften
Molekularformel |
C18H14N4O3 |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-[3-hydroxy-1-(4-hydroxyphenyl)-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H14N4O3/c19-16-15(14(24)9-22(16)10-5-7-11(23)8-6-10)17-20-13-4-2-1-3-12(13)18(25)21-17/h1-8,19,23-24H,9H2,(H,20,21,25) |
InChI-Schlüssel |
KAPMGYDWDGFPJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)O)C3=NC4=CC=CC=C4C(=O)N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B11323879.png)
![2,7-bis(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323890.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11323893.png)
![6,8-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323898.png)
![methyl 4-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11323899.png)
![7-Chloro-1-(4-fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11323905.png)
![4-tert-butyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11323929.png)
![3-ethyl-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11323937.png)
![4-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11323940.png)
![2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11323943.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11323945.png)

![5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11323962.png)
